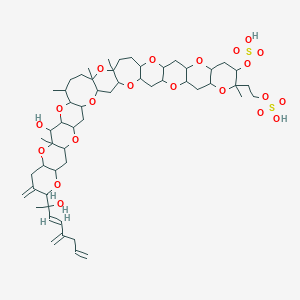
2,3-Difluoro-4-(nonyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-4-(nonyloxy)benzoic acid, also known as DNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNBA is a derivative of benzoic acid and is commonly used as a fluorescent probe for the study of membrane proteins and lipid bilayers.
Applications De Recherche Scientifique
2,3-Difluoro-4-(nonyloxy)benzoic acid has been widely used as a fluorescent probe for the study of membrane proteins and lipid bilayers. It has been shown to selectively bind to phospholipids and can be used to monitor the dynamics of lipid bilayers. 2,3-Difluoro-4-(nonyloxy)benzoic acid has also been used to study the interactions between membrane proteins and lipids, as well as the effects of drugs on membrane properties.
Mécanisme D'action
2,3-Difluoro-4-(nonyloxy)benzoic acid is a hydrophobic molecule that can partition into the lipid bilayer of cell membranes. Once inside the membrane, it can interact with phospholipids and other membrane components, leading to changes in membrane properties. 2,3-Difluoro-4-(nonyloxy)benzoic acid can also undergo fluorescence resonance energy transfer (FRET) with other fluorescent molecules, allowing for the study of protein-protein interactions.
Effets Biochimiques Et Physiologiques
2,3-Difluoro-4-(nonyloxy)benzoic acid has been shown to have minimal toxicity and does not significantly affect cell viability or membrane integrity. However, it can alter membrane properties and may affect the function of membrane proteins. 2,3-Difluoro-4-(nonyloxy)benzoic acid has also been shown to be metabolized by liver enzymes, leading to the formation of metabolites that may have different properties than the parent compound.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Difluoro-4-(nonyloxy)benzoic acid is a useful tool for studying membrane proteins and lipid bilayers due to its selectivity and sensitivity. It can be used in a variety of experimental setups, including fluorescence microscopy, spectroscopy, and FRET assays. However, 2,3-Difluoro-4-(nonyloxy)benzoic acid is a hydrophobic molecule that can be difficult to work with and may require the use of organic solvents. It also has limited water solubility, which can limit its use in aqueous environments.
Orientations Futures
There are several potential future directions for research involving 2,3-Difluoro-4-(nonyloxy)benzoic acid. One area of interest is the development of new fluorescent probes based on 2,3-Difluoro-4-(nonyloxy)benzoic acid that can be used to study different aspects of membrane biology. Another area of interest is the use of 2,3-Difluoro-4-(nonyloxy)benzoic acid in drug discovery, as it can be used to screen compounds for their effects on membrane properties. Finally, there is potential for the use of 2,3-Difluoro-4-(nonyloxy)benzoic acid in the development of new diagnostic tools for diseases involving membrane dysfunction.
Méthodes De Synthèse
2,3-Difluoro-4-(nonyloxy)benzoic acid can be synthesized through a multistep process involving the reaction of 2,3-difluorobenzoic acid with nonyl alcohol in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Propriétés
Numéro CAS |
122265-97-8 |
|---|---|
Nom du produit |
2,3-Difluoro-4-(nonyloxy)benzoic acid |
Formule moléculaire |
C16H22F2O3 |
Poids moléculaire |
300.34 g/mol |
Nom IUPAC |
2,3-difluoro-4-nonoxybenzoic acid |
InChI |
InChI=1S/C16H22F2O3/c1-2-3-4-5-6-7-8-11-21-13-10-9-12(16(19)20)14(17)15(13)18/h9-10H,2-8,11H2,1H3,(H,19,20) |
Clé InChI |
ADVWYVKBEUPGCR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=C(C(=C(C=C1)C(=O)O)F)F |
SMILES canonique |
CCCCCCCCCOC1=C(C(=C(C=C1)C(=O)O)F)F |
Synonymes |
2,3-Difluoro-4-(nonyloxy)-benzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)

